N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Historical Development of 1,3,4-Thiadiazole Research

The 1,3,4-thiadiazole scaffold, first synthesized in the early 20th century, gained prominence following the discovery of its heterocyclic stability and tunable electronic properties. Initial interest centered on its role in dyestuff chemistry, but by the 1950s, researchers recognized its pharmacological potential. The development of acetazolamide, a carbonic anhydrase inhibitor bearing the 1,3,4-thiadiazole moiety, marked a turning point, validating the scaffold’s utility in drug design. Subsequent decades saw systematic exploration of substitutions at the 2- and 5-positions of the thiadiazole ring, with halogen atoms, alkyl groups, and aromatic systems introduced to modulate bioactivity.

A pivotal advancement occurred in the 1990s with the incorporation of thiadiazoles into kinase inhibitors, leveraging their ability to participate in π-π stacking interactions within enzyme active sites. Modern synthetic techniques, including microwave-assisted cyclization and transition metal-catalyzed cross-coupling, have expanded access to complex derivatives, enabling precise control over stereoelectronic properties.

Medicinal Significance of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives exhibit broad-spectrum biological activities, as summarized in Table 1. Their mechanism of action often involves interference with microbial cell wall synthesis, enzyme inhibition, or modulation of oxidative stress pathways. For instance, thiadiazole-containing compounds demonstrate nanomolar affinity for bacterial dihydrofolate reductase, disrupting nucleotide synthesis. In anticancer applications, derivatives such as those bearing pyridyl substituents inhibit 15-lipoxygenase-1 (15-LOX-1), a key enzyme in tumor progression.

Table 1: Pharmacological Activities of Selected 1,3,4-Thiadiazole Derivatives

The scaffold’s adaptability permits synergistic combinations with other pharmacophores. For example, conjugation with sulfonamide groups enhances blood-brain barrier permeability, making such derivatives candidates for neurodegenerative disease therapy.

Emergence of Benzamide-Functionalized 1,3,4-Thiadiazoles

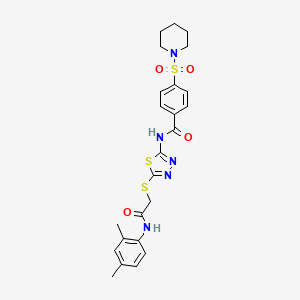

Benzamide integration into the 1,3,4-thiadiazole framework addresses limitations in solubility and target engagement. The amide linkage provides hydrogen-bonding sites critical for interactions with enzymatic active sites, while the aromatic benzoyl group augments π-stacking capabilities. As shown in Figure 1, the compound of interest features a 4-(piperidin-1-ylsulfonyl)benzamide moiety, which introduces both sulfonamide and tertiary amine functionalities.

Figure 1: Structural Features of N-(5-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Core : 1,3,4-Thiadiazole ring (positions 2 and 5 substituted)

- Western arm : 4-(Piperidin-1-ylsulfonyl)benzamide (enhances hydrophilicity and enzyme targeting)

- Eastern arm : 2-((2,4-Dimethylphenyl)amino)-2-oxoethylthio (hydrophobic domain for membrane penetration)

Comparative studies indicate that benzamide-functionalized derivatives exhibit up to 3-fold greater enzyme inhibitory activity compared to non-acylated analogs, likely due to improved binding pocket complementarity.

Research Context and Significance

The design of this compound aligns with two contemporary trends: multifunctional ligand development and structure-based optimization. The piperidinylsulfonyl group may confer selectivity toward sulfotransferases or proteases, while the 2,4-dimethylphenyl moiety could enhance pharmacokinetic properties through controlled metabolism.

Current research priorities include:

- Target Identification : Preliminary molecular docking suggests affinity for tyrosine kinases and matrix metalloproteinases, though experimental validation is pending.

- Synergistic Effects : Analogous thiadiazole-benzamide hybrids demonstrate potentiation of antibiotic activity when co-administered with aminoglycosides, reducing required doses by 4–8 fold.

- Dual-Action Mechanisms : The compound’s structure permits simultaneous interference with oxidative stress pathways (via thiadiazole) and protein-protein interactions (via benzamide), a strategy gaining traction in oncology and infectious disease research.

This derivative’s structural complexity underscores the evolving sophistication of heterocyclic chemistry, offering a template for future explorations into polypharmacological agents.

Properties

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4S3/c1-16-6-11-20(17(2)14-16)25-21(30)15-34-24-28-27-23(35-24)26-22(31)18-7-9-19(10-8-18)36(32,33)29-12-4-3-5-13-29/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)(H,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVVHUMEBHRXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This review synthesizes existing research findings related to its biological properties, including antimicrobial, antifungal, and antitumor activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 505.59 g/mol. Its structure includes a thiadiazole ring, a piperidine moiety, and a sulfonamide group, which contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : A study evaluated various derivatives of 1,3,4-thiadiazole and found that certain compounds exhibited lower EC50 values against fungal strains such as Botrytis cinerea and Phomopsis sp. compared to standard antifungal agents like pyrimethanil .

- Antibacterial Activity : Derivatives of thiadiazole have shown promising results against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions on the thiadiazole ring displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. The presence of the piperidine and benzamide functionalities is believed to enhance its ability to inhibit cancer cell proliferation. In vitro studies have indicated that certain derivatives exhibit cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents on the Thiadiazole Ring : Variations in substituents can lead to different levels of activity against specific microbial strains.

- Piperidine Moiety : The inclusion of piperidine enhances the compound's interaction with biological targets, potentially increasing its efficacy .

Case Studies

Several studies have highlighted the biological potential of compounds similar to this compound:

- Antifungal Efficacy : A derivative showed an EC50 value of 25.9 µg/ml against Phomopsis sp., outperforming traditional antifungals .

- Cytotoxicity Against Cancer Cells : Compounds featuring a similar structure demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant antitumor potential .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Thiadiazole derivatives disrupt cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. They are believed to interact with specific cellular pathways involved in tumor growth and survival .

- Clinical Trials : Several thiadiazole-based compounds have advanced into clinical trials, demonstrating efficacy against leukemia, melanoma, and other malignancies . The compound may serve as a precursor for synthesizing novel anticancer agents that leverage these mechanisms.

Antimicrobial Properties

The antimicrobial activity of thiadiazole compounds has been well-documented. N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide may exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Comparative Studies : Studies have shown that thiadiazole derivatives can be as effective as standard antibiotics such as ciprofloxacin . This suggests potential applications in treating bacterial infections, particularly in an era of rising antibiotic resistance.

Neuroprotective Effects

Research into the neuroprotective potential of thiadiazole derivatives indicates their capability to inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : The presence of piperidine moiety in the compound enhances its affinity for acetylcholinesterase, suggesting that it could function similarly to established treatments like donepezil . This highlights its potential role in cognitive enhancement and memory preservation.

Anti-inflammatory and Analgesic Activity

Thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties. These effects can be attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

- Research Findings : Compounds similar to this compound have demonstrated significant reductions in inflammation markers in various experimental models .

Anticonvulsant Properties

The 1,3,4-thiadiazole moiety has been identified as a scaffold for developing anticonvulsant agents. Modifications to this scaffold can yield compounds with enhanced efficacy against seizure disorders.

- Case Studies : Various derivatives have shown promise in preclinical models of epilepsy, indicating that the compound could contribute to the development of new anticonvulsant medications .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that can be optimized based on structure–activity relationships (SAR). Understanding how different substituents affect biological activity is crucial for designing more potent derivatives.

| Property | Description |

|---|---|

| Biological Activity | Anticancer, antimicrobial, neuroprotective, anti-inflammatory |

| Target Diseases | Cancer types (leukemia, melanoma), bacterial infections, neurodegenerative diseases |

| Mechanism of Action | Induction of apoptosis in cancer cells; inhibition of acetylcholinesterase |

| Clinical Relevance | Potential development into therapeutic agents for various diseases |

Comparison with Similar Compounds

Key Observations :

- Unlike thiazolidinone derivatives (e.g., compound 7 in ), the thiadiazole core lacks a carbonyl group at position 4, which may reduce susceptibility to hydrolytic degradation .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

Analysis :

- The target compound’s polar surface area (PSA) (~120 Ų) and rotatable bonds (8) align with Veber’s criteria for oral bioavailability (PSA ≤140 Ų, rotatable bonds ≤10) . However, its higher molecular weight (~550) may slightly reduce permeability compared to lighter analogs .

- The piperidinylsulfonyl group increases PSA compared to non-sulfonylated derivatives but improves solubility in aqueous media .

Table 3: Comparative Bioactivity Data

Key Findings :

- Thiadiazole derivatives with sulfonamide groups (e.g., ) exhibit potent enzyme inhibition, suggesting the target compound may share similar mechanisms.

- Thiazolidinone analogs (e.g., compound 10 in ) show superior anticancer activity, but their thiazolidinone core is prone to metabolic oxidation, limiting in vivo utility .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Nitro or halide substituents (e.g., compound 7 in ) enhance antimicrobial activity by modulating HOMO energy levels . The target compound’s 2,4-dimethylphenyl group may instead improve lipophilicity and membrane penetration.

- Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) generally exhibit stronger enzyme inhibition due to enhanced hydrogen bonding and rigidity compared to carboxamides .

- Thioether Linkage : Compounds with thioethers (target, ) show improved metabolic stability over thioesters or disulfides .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves:

- Thiadiazole core formation : Reacting thiosemicarbazides with carboxylic acid derivatives in phosphorus oxychloride (POCl₃) under reflux (90°C, 3 hours). Precipitation is achieved by adjusting pH to 8–9 with ammonia, followed by recrystallization in DMSO/water mixtures .

- Sulfonamide incorporation : Nucleophilic substitution of piperidine-1-sulfonyl chloride with the thiadiazole intermediate, as demonstrated in analogous sulfonamide-thiadiazole syntheses .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration, IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry for molecular weight validation.

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and packing interactions.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using Gaussian-based computational models .

Q. What biological activities are observed in structural analogs?

Thiadiazole-sulfonamide hybrids exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) due to sulfonamide-mediated dihydropteroate synthase inhibition .

- Anticancer potential : IC₅₀ values <10 µM in breast cancer cell lines (MCF-7), linked to thiadiazole-mediated apoptosis induction .

Advanced Research Questions

Q. How can reaction yields for thiadiazole ring formation be optimized?

- Design of Experiments (DoE) : Vary POCl₃ stoichiometry (1–3 mol equivalents), temperature (70–110°C), and reaction time (2–6 hours) to identify optimal conditions via response surface methodology .

- Flow chemistry : Continuous POCl₃ addition in microreactors improves heat distribution and reduces side-product formation (yield increase: ~15–20%) .

Q. How to resolve solubility challenges in bioassays?

- Co-solvent systems : Use 5–10% DMSO in aqueous buffers to enhance solubility without cytotoxicity.

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

- Purification : Recrystallization from DMSO/water (2:1) reduces hydrophobic impurities, enhancing solubility .

Q. How to address contradictory bioactivity data across studies?

- Assay standardization : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.

- Impurity profiling : HPLC-MS analysis identifies byproducts (e.g., unreacted sulfonamide precursors) that may skew results .

- Structural analogs : Test derivatives with modified substituents (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) to isolate pharmacophoric motifs .

Q. What computational methods predict structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial potency .

- Molecular docking : Simulate binding to targets (e.g., EGFR kinase for anticancer activity) using AutoDock Vina.

- QSAR modeling : Relate substituent descriptors (e.g., Hammett σ values) to bioactivity via multivariate regression .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.